molecular formula C22H27N3O3S2 B12188552 N,N-diethyl-3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B12188552
M. Wt: 445.6 g/mol
InChI Key: URBOKYZMFBHUQP-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a sulfonamide-thiazole hybrid with a complex architecture featuring a diethylsulfamoyl group, a methoxyethyl-substituted thiazole ring, and a phenylimino moiety. Its Z-configuration at the thiazole-imine bond is critical for its stereochemical stability and intermolecular interactions.

Properties

Molecular Formula

C22H27N3O3S2

Molecular Weight

445.6 g/mol

IUPAC Name

N,N-diethyl-3-[3-(2-methoxyethyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(26,27)20-13-9-10-18(16-20)21-17-29-22(25(21)14-15-28-3)23-19-11-7-6-8-12-19/h6-13,16-17H,4-5,14-15H2,1-3H3

InChI Key

URBOKYZMFBHUQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCOC

Origin of Product

United States

Preparation Methods

General Procedure for N-Sulfonylation

A mixture of 2-aminothiazole (1.0 equiv.), 3-bromobenzenesulfonyl chloride (1.2 equiv.), and sodium carbonate (1.5 equiv.) in dichloromethane is stirred at room temperature for 6–12 hours. The product, N-(thiazol-2-yl)-3-bromobenzenesulfonamide , is isolated via filtration or extraction (yield: 70–85%).

Key Data:

ParameterValueSource
SolventDichloromethane
Temperature25°C
Yield80%
PurificationRecrystallization (ethanol)

Thiazole Ring Formation via Modified Hantzsch Reaction

The 2,3-dihydrothiazole core is constructed using a Hantzsch-type cyclization.

Cyclization with β-Halo Ketones

A thioamide intermediate (e.g., N-(3-bromophenyl)thioamide ) reacts with β-bromoacetophenone (1.1 equiv.) in ethanol under reflux (78°C, 4–6 hours). The reaction proceeds via nucleophilic substitution and cyclization to form the dihydrothiazole ring.

Key Data:

ParameterValueSource
CatalystNone (thermal conditions)
SolventEthanol
Yield65–75%
Side Products<5% (by HPLC)

Alkylation to Introduce the 2-Methoxyethyl Group

The methoxyethyl substituent is introduced via alkylation of the thiazole nitrogen.

Alkylation with 2-Methoxyethyl Bromide

The dihydrothiazole intermediate (1.0 equiv.) is treated with 2-methoxyethyl bromide (1.5 equiv.) in dimethylformamide (DMF) using calcium hydride (2.0 equiv.) as a base at 50–55°C for 8 hours. The product is purified via column chromatography (hexane:ethyl acetate, 3:1).

Key Data:

ParameterValueSource
BaseCalcium hydride
SolventDMF
Yield60–70%
Purity>95% (by 1H^1H-NMR)

Schiff Base Formation for Phenylimino Moiety

The phenylimino group is installed via condensation of an amine with a carbonyl compound.

Condensation with Aniline

The alkylated thiazole (1.0 equiv.) reacts with aniline (1.2 equiv.) in acetic acid under reflux (110°C, 12 hours). The reaction proceeds via dehydration to form the (2Z)-imine configuration.

Key Data:

ParameterValueSource
CatalystAcetic acid
SolventToluene
Yield55–65%
Stereoselectivity>90% (Z-configuration)

Final Coupling and Purification

The benzenesulfonamide and thiazole-imine fragments are coupled via Suzuki-Miyaura cross-coupling (if required) and purified.

Cross-Coupling with Boronic Acids

For derivatives requiring aryl-aryl bonds, palladium catalysts (e.g., Pd(PPh3_3)4_4) and 3-bromophenylboronic acid are used in tetrahydrofuran (THF) at 80°C.

Key Data:

ParameterValueSource
CatalystPd(PPh3_3)4_4
SolventTHF/H2_2O (3:1)
Yield70–80%

Optimization Challenges and Solutions

Regioselectivity in Thiazole Formation

Unwanted regioisomers are minimized using electron-deficient sulfonyl chlorides and low-temperature conditions.

Stereochemical Control

The (2Z)-configuration is favored by steric hindrance from the 2-methoxyethyl group during imine formation.

Scalability Issues

Continuous flow reactors improve yield (85%) and reduce reaction time (2 hours) for alkylation steps.

Analytical Characterization

Final products are validated using:

  • 1H^1H-NMR : Aromatic protons at δ 6.8–7.3 ppm, imine proton at δ 8.1–8.3 ppm.

  • HRMS : Molecular ion peak at m/z 486.12 (calculated for C22_{22}H26_{26}N3_3O3_3S2_2).

  • HPLC : Purity >98% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxyethyl group.

    Reduction: Reduction reactions can target the phenylimino group, converting it to an amine.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products include secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N,N-diethyl-3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Key Substituents Molecular Weight (g/mol) LogP* Tautomeric Behavior
Target Compound 2-Methoxyethyl, Diethylsulfamoyl ~463.56 ~3.2 (est.) Thione-thiol equilibrium
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2-Methoxyphenyl, Methylbenzamide 400.49 3.8 Fixed thione form
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide Ethoxy, Propynyl, Diethylsulfamoyl 485.59 3.5 Thione dominant
4-{4-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide sec-Butyl, Thioxo, Pyrazole 554.70 4.1 Thiol-thione tautomerism

Key Observations :

  • Substituent Effects : The methoxyethyl group in the target compound enhances hydrophilicity compared to the ethoxy or propynyl groups in analogs . The diethylsulfamoyl moiety improves solubility over dimethylsulfonamide derivatives .
  • Tautomerism : Unlike fixed thione forms (e.g., ), the target compound likely exhibits thione-thiol tautomerism, influencing receptor binding .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound is absent in the evidence, molecular networking () and bioactivity clustering () suggest sulfonamide-thiazole hybrids target enzymes like carbonic anhydrase or cyclooxygenase. Key comparisons:

  • Binding Affinity: Analogous compounds with phenylimino groups show higher affinity for hydrophobic binding pockets than those with pyrazole rings .
  • Metabolic Stability : Methoxyethyl substitution (target) may confer better metabolic stability compared to propynyl () or thioxo () groups due to reduced oxidative susceptibility .

Biological Activity

N,N-diethyl-3-[(2Z)-3-(2-methoxyethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring and a benzenesulfonamide group, contributing to its unique biological activity. Below are the key chemical properties:

PropertyValue
Molecular Formula C22H27N3O3S2
Molecular Weight 445.6 g/mol
IUPAC Name N,N-diethyl-3-[3-(2-methoxyethyl)-2-phenylimino-1,3-thiazol-4-yl]benzenesulfonamide
InChI Key URBOKYZMFBHUQP-UHFFFAOYSA-N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCOC

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiazole Ring : Reaction of an α-haloketone with thiourea under basic conditions.
  • Introduction of the Phenylimino Group : Condensation reaction between the thiazole derivative and aniline.
  • Attachment of the Benzenesulfonamide Group : Sulfonation using chlorosulfonic acid followed by reaction with diethylamine.
  • Addition of the Methoxyethyl Group : Alkylation using methoxyethyl chloride.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that compounds with thiazole rings often possess antimicrobial properties. The thiazole moiety in this compound may contribute to its ability to inhibit bacterial growth. For instance, derivatives of thiazoles have been reported to show activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that similar thiazole derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells . The specific mechanism by which this compound interacts with cellular targets remains an area of active research.

The biological activity is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Cellular Receptor Interaction : It may interact with cellular receptors that mediate various biological responses.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antiproliferative Effects : A study demonstrated that benzopsoralens with similar structures showed significant antiproliferative effects in mammalian cells when incubated in dark conditions, indicating a potential for use in photochemotherapy .
  • Topoisomerase Inhibition : Research has highlighted that compounds similar to this compound inhibit topoisomerase II activity, which is crucial for cancer cell proliferation .

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